Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolopyrimidine core.
Esterification: Finally, the compound is esterified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are used in cancer therapy.
Biology: The compound is studied for its potential as an apoptosis inducer, making it a candidate for anti-cancer research.
Chemistry: It is used in the synthesis of various heterocyclic compounds with potential biological activities.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
4-aminopyrrolo[2,3-d]pyrimidine: This compound is also studied for its anti-tubercular activity and serves as a scaffold for the development of therapeutic agents.
Pyrido[2,3-d]pyrimidine: This compound is used in the synthesis of kinase inhibitors and has similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable scaffold for drug development.
Biological Activity
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine scaffold, which has been shown to exhibit various biological activities. The compound can be synthesized through multiple pathways, including nucleophilic aromatic substitution and Suzuki coupling reactions, which facilitate the introduction of different functional groups to optimize its biological efficacy .
The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases and enzymes. Notably, it has been investigated for its inhibitory effects on:
- PfCDPK4 : This calcium-dependent protein kinase from Plasmodium falciparum has been a target for antimalarial drug development. Ethyl derivatives have shown promising inhibitory activity with IC50 values ranging from 0.210 to 0.589 µM .
- RET Kinase : In studies involving RET-wild type and mutant forms (e.g., RET V804M), derivatives of the compound exhibited significant inhibition, suggesting potential applications in treating RET-driven cancers .
Biological Activity and Efficacy
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold demonstrated IC50 values ranging from 29 to 59 µM against different cancer cell lines, with some derivatives showing comparable activity to established kinase inhibitors like sunitinib .
- Enzymatic Assays : In vitro assays revealed that certain derivatives effectively inhibited phosphorylation of peptide substrates in kinase assays, indicating their potential as therapeutic agents .
Structure-Activity Relationships (SAR)
The SAR studies have provided insights into how modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance biological activity:
- Substituent Effects : The introduction of electron-donating or withdrawing groups at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influences potency. For example, hydrophobic groups were found to enhance binding affinity in certain contexts while being less favorable in others .
- Binding Interactions : Molecular docking studies have illustrated that the nitrogen atoms in the pyrrole ring can form hydrogen bonds with key residues in target enzymes, stabilizing binding interactions that are crucial for inhibitory activity .
Case Studies
- Anticancer Activity : A study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives showed that compound 5k exhibited significant inhibition against EGFR and CDK2 enzymes with IC50 values as low as 40 nM. Mechanistic studies indicated that it induced apoptosis in HepG2 cells by modulating pro-apoptotic proteins .
- Inhibition of COX-2 : Another study reported that certain pyrimidine derivatives showed potent anti-inflammatory activity by inhibiting COX-2 with IC50 values comparable to celecoxib (0.04 μmol), highlighting their therapeutic potential beyond oncology .
Properties
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-11-8-6(7)3-10-5-12-8/h3-5H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUTGBUYRLLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.